molecular formula C9H16O2 B1281057 2-(3-Hydroxypropyl)cyclohexanone CAS No. 62456-11-5

2-(3-Hydroxypropyl)cyclohexanone

Cat. No. B1281057
CAS RN: 62456-11-5
M. Wt: 156.22 g/mol
InChI Key: JPUCVMZNPZFTQD-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-Hydroxypropyl)cyclohexanone, is a cyclohexanone derivative with a hydroxypropyl substituent. Cyclohexanone derivatives are important in various chemical syntheses and applications due to their reactivity and structural significance in organic chemistry.

Synthesis Analysis

The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives is catalyzed by urea in aqueous media under ultrasound, which offers high yields and an environmentally friendly approach . Another method involves the oxidation of β-cyclocitral followed by hydrolysis to obtain 2-Hydroxy-2,6,6-trimethylcyclohexanone . Additionally, the stereocontrolled synthesis of 2,3,3-trisubstituted cyclohexanones has been reported using hydroxylactonisation of a tertiary amide .

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be elucidated using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . The molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone were determined by X-ray diffraction, revealing an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

Cyclohexanone derivatives undergo a variety of chemical reactions. The kinetics and thermodynamics of the chemical reactions network of 2,6-bis(2-hydroxybenzilidene)cyclohexanone were studied, showing a pH-independent rate constant for the color change process . The synthesis of 2-cyano-1,3-cyclohexanediones involves transenamination and dehydration reactions . Furthermore, a cycloketonization of γ-hydroxyl ynones was detailed for the synthesis of 3(2H)-furanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are crucial for their applications. The thermodynamic properties of 2-methoxycyclohexanol, a related compound, were studied using differential scanning calorimetry and bomb calorimetry . Photosensitive polyesters based on cyclohexanone derivatives exhibit thermotropic liquid crystalline properties and undergo photocrosslinking reactions, indicating their potential in chemical sensors .

Scientific Research Applications

Catalysis and Chemical Industry

2-(3-Hydroxypropyl)cyclohexanone, as a derivative of cyclohexanone, is significant in the chemical industry, particularly in the synthesis of polyamides. A catalyst comprising Pd nanoparticles and mesoporous graphitic carbon nitride has shown high activity and selectivity in forming cyclohexanone, an intermediate in polyamide manufacture (Wang et al., 2011).

Synthesis of New Compounds

Cyclohexanone and its derivatives have been utilized in synthesizing a range of new compounds. For instance, cyclohexanones have been condensed with isatins to produce 3-hydroxyoxindoles with anticonvulsant activity (Pajouhesh et al., 1983). Additionally, cyclohexanone has been used in synthesizing novel indole derivatives with potential cytotoxic activity (Mohareb & Abdelaziz, 2014).

Organic Chemistry and Catalysis

In organic chemistry, cyclohexanone derivatives like 2-(3-Hydroxypropyl)cyclohexanone have been the subject of studies involving cyclization reactions and the development of new catalysis methods. For instance, the palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones, involving cyclohexanone derivatives, has been investigated for the formation of cyclohexanone and cycloheptenone derivatives (Goddard et al., 1995).

Polymer Synthesis

Cyclohexanone derivatives have also been explored in the field of polymer science. For instance, the synthesis and characterization of 3-Cyclohexyloxy-2-hydroxypropyl acrylate, derived from cyclohexanol and epichlorhydrin, have been studied for polymer applications (Coşlkun et al., 1996).

Green Chemistry and Sustainable Synthesis

In the context of green chemistry, cyclohexanone derivatives have been used in environmentally friendly oxidations. A study involving the selective oxidation of cyclohexanol to cyclohexanone using non-precious catalysts of h-WO3 nanorods exemplifies the pursuit of more sustainable and less harmful chemical processes (Wang et al., 2016).

Reaction Mechanisms and Stereochemistry

The study of 2-(3-Hydroxypropyl)cyclohexanone and related compounds has contributed significantly to understanding reaction mechanisms and stereochemistry in organic chemistry. Research has focused on the cyclodehydration of cyclohexanols and the formation of spirocyclic tetrahydrofurans, revealing insights into the stereochemical course of these reactions (Negri & Paquette, 1992).

Safety And Hazards

The safety data sheet for similar compounds like cyclohexanone indicates that they are flammable liquids and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(3-Hydroxypropyl)cyclohexanone are not mentioned in the available literature, research in the field of cyclohexanone and similar compounds is ongoing, with a focus on their applications in organic synthesis and green chemistry .

properties

IUPAC Name

2-(3-hydroxypropyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUCVMZNPZFTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482120
Record name Cyclohexanone, 2-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypropyl)cyclohexanone

CAS RN

62456-11-5
Record name 2-(3-Hydroxypropyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62456-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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